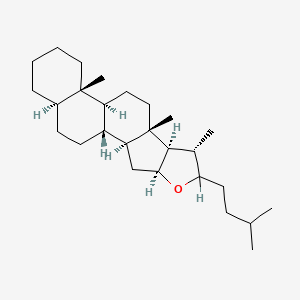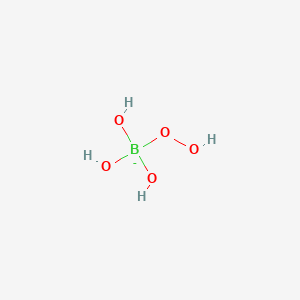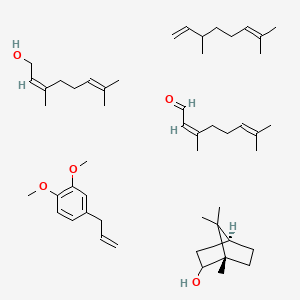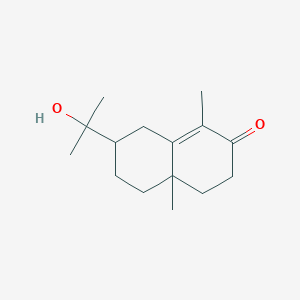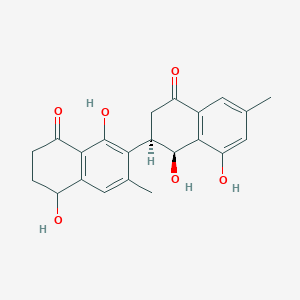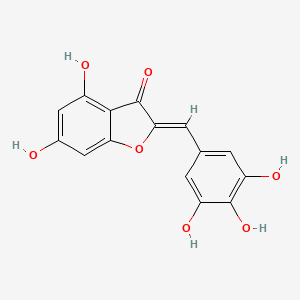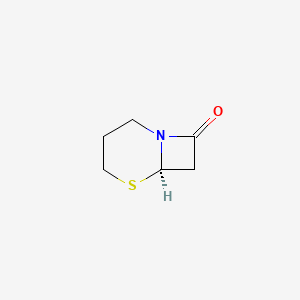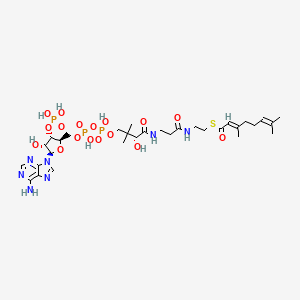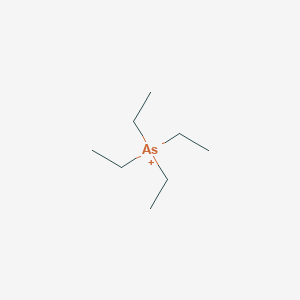
Tetraethylarsonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylarsonium is an arsonium ion consisting of four ethyl groups attached to a central arsonium. It derives from a hydride of an arsonium.
Scientific Research Applications
1. Application in Neuron Research and Potential Anti-Cancer Properties
Tetraethylammonium (TEA) is primarily used as a broad potassium channel blocker in neuron research. It has shown capabilities in inducing apoptosis in HeLa cells, a type of cancer cell. This was demonstrated through various biological and proteomics methods. The study identified novel biomarker candidates and revealed new molecular pathways involved in apoptosis, suggesting TEA's potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).
2. Analytical Chemistry Applications
TEA has been used in the spectrophotometric determination of elements like niobium and tungsten. For example, tetraphenylarsonium chloride forms an aqueous insoluble ion-pair with niobium, which is useful in its extraction and determination. This method has been successfully applied to various steel and alloy samples, demonstrating TEA's utility in analytical chemistry (Affsprung & Robinson, 1967).
3. Investigation of Potassium Channels
Studies have used TEA to investigate the molecular mechanism of voltage-dependent K+ channels. TEA blocks these channels, and its interaction with the channels has been a subject of extensive research. For example, research on rat brain K+ channel, RCK2, demonstrated how TEA affects the channel's activity, providing insights into the functioning of these channels (Kirsch, Taglialatela, & Brown, 1991).
4. Use in Organic Cation Transporter Studies
TEA is also widely used as a probe in studies involving organic cation transporters. A highly sensitive method using liquid chromatography and mass spectrometry was developed to determine TEA levels in rabbit plasma, highlighting its role in transporter studies (Nirmal et al., 2011).
5. Neurological Research and Neural Plasticity
TEA induces long-term potentiation-like synaptic enhancement in rat hippocampal slices. This was used to identify genes related to this phenomenon, leading to the discovery of a novel brain gene, norbin, which is associated with neurite outgrowth and potentially plays a significant role in neural plasticity (Shinozaki et al., 1997).
properties
Product Name |
Tetraethylarsonium |
|---|---|
Molecular Formula |
C8H20As+ |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
tetraethylarsanium |
InChI |
InChI=1S/C8H20As/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI Key |
BFWXBFLSSRYKCS-UHFFFAOYSA-N |
SMILES |
CC[As+](CC)(CC)CC |
Canonical SMILES |
CC[As+](CC)(CC)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

